3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Description
Properties
IUPAC Name |
(3-chloropyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVVGLOBNGEKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole typically involves the reaction of 3-chloropyrrole with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole N-oxides under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Major Products
Substitution Reactions: The major products are derivatives of this compound with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are pyrrole N-oxides, which have applications in various chemical syntheses.
Scientific Research Applications
Organic Synthesis
3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is primarily used as a building block in the synthesis of more complex organosilicon compounds and heterocycles. Its ability to undergo substitution reactions allows chemists to introduce various functional groups, making it valuable in designing new materials and pharmaceuticals .
Biological Studies
Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies are ongoing to evaluate its effectiveness against various pathogens and cancer cell lines, suggesting its role as a lead compound for drug development .
Pharmaceutical Intermediates
In pharmaceutical chemistry, it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical structure facilitates modifications that can enhance biological activity or improve pharmacokinetic properties .
Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals, including polymers and coatings. Its silane component contributes to improved adhesion and durability in materials science applications .
Material Science
Due to its organosilicon nature, it finds use in developing advanced materials with specific properties such as hydrophobicity or thermal stability, which are crucial in various industrial applications .
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the silyl group could enhance efficacy, paving the way for new antimicrobial agents .
Case Study 2: Cancer Research
In another investigation, researchers explored the anticancer properties of this compound against breast cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole involves its interaction with various molecular targets. The tris(1-methylethyl)silyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities with potential biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole with structurally related pyrrole derivatives:
Detailed Analysis
Reactivity and Stability
- 3-Chloro-1-TIPS-pyrrole : The chlorine substituent enables nucleophilic substitution (e.g., with boronate groups), while the TIPS group stabilizes the pyrrole ring against electrophilic attacks. This balance makes it versatile for controlled functionalization .
- Boronate Analog (CAS 365564-11-0) : The boronate ester facilitates cross-coupling reactions but requires strict storage (-20°C, inert atmosphere) due to sensitivity to moisture and oxygen .
- N-(Trimethoxysilylpropyl)pyrrole : The trimethoxysilyl group hydrolyzes readily, making it useful for surface grafting but less stable than TIPS-protected compounds .
Synthetic Utility The target compound’s chlorine atom can be replaced via palladium-catalyzed borylation to generate the boronate derivative, a critical step in synthesizing biaryl structures . In contrast, the boronate analog (CAS 365564-11-0) is directly employed in Suzuki-Miyaura couplings, as demonstrated in the synthesis of pyrrolo[2,3-c]quinoline alkaloids .
Safety and Handling
- The target compound carries hazard statement H302 (acute toxicity if ingested), requiring protective equipment (P280) and caution during handling .
- The boronate analog has a similar hazard profile but lower reactivity under standard conditions .
- The trimethoxysilyl derivative (CAS 80906-67-8) lacks explicit hazard data but likely requires precautions against hydrolysis-induced silicones .
Applications in Industry
Biological Activity
3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is an organosilicon compound with significant potential in various biological applications. Its structure, characterized by a pyrrole ring substituted with a tris(1-methylethyl)silyl group and a chlorine atom, suggests diverse reactivity and interaction with biological systems. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and potential applications in medicine.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H24ClNSi. The synthesis typically involves the reaction of 3-chloropyrrole with tris(1-methylethyl)silyl chloride in the presence of a base like triethylamine under inert conditions to prevent moisture interference.
Synthetic Route:
- Reactants : 3-chloropyrrole, tris(1-methylethyl)silyl chloride
- Base : Triethylamine
- Conditions : Inert atmosphere (nitrogen or argon)
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including multidrug-resistant isolates. The minimal inhibitory concentration (MIC) values suggest high efficacy, comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. The mechanism appears to involve the disruption of cellular membranes due to its lipophilic nature, which enhances its ability to penetrate lipid bilayers and interact with cellular proteins .
Case Study:
In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines at concentrations lower than those toxic to normal cells. Further research is needed to elucidate the specific pathways involved in its anticancer activity.
The biological activity of this compound is attributed to:
- Lipophilicity : The tris(1-methylethyl)silyl group increases the compound's affinity for lipid membranes, facilitating cellular uptake.
- Nucleophilic Substitution : The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with enhanced biological properties .
Applications in Medicine
Due to its antimicrobial and potential anticancer activities, there is ongoing research into the use of this compound as a pharmaceutical intermediate. Its ability to modify biological pathways makes it a candidate for further development in drug formulation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via silylation of 3-chloropyrrole using tris(1-methylethyl)silyl chloride under inert conditions. Key steps include:
- Protection : The tris(1-methylethyl)silyl (TIPS) group is introduced to stabilize the pyrrole ring and prevent unwanted side reactions .
- Optimization : Reaction temperature (typically 0–25°C) and stoichiometric ratios (e.g., 1:1.2 pyrrole:TIPS-Cl) are critical for minimizing byproducts like disilylated derivatives. Purification via column chromatography (hexane/ethyl acetate) yields >90% purity .
Q. How can spectroscopic and crystallographic data validate the structure of this compound?
- Methodological Answer :
- NMR : NMR should show a singlet for the pyrrole NH proton (δ ~12–13 ppm, absent due to silylation), a triplet for the TIPS methyl groups (δ ~0.8–1.2 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
- X-ray Crystallography : Confirms the silyl group’s steric bulk and planarity of the pyrrole ring. Symmetry codes (e.g., ) and refinement software (SHELXTL) ensure accuracy .
- Data Reference : Related TIPS-pyrroles exhibit C–Si bond lengths of 1.85–1.88 Å and Si–C–C angles of 109.5° in crystallographic studies .
Advanced Research Questions
Q. What role does the TIPS group play in modulating the electronic and steric properties of the pyrrole core during cross-coupling reactions?
- Methodological Answer :
- Steric Shielding : The TIPS group reduces reactivity at the N-position, directing electrophilic substitution to the 3-chloro position.
- Electronic Effects : The electron-donating silyl group increases electron density on the pyrrole ring, enhancing nucleophilic aromatic substitution (SNAr) at the chloro position.
- Experimental Validation : Use Hammett constants (σ) to correlate substituent effects with reaction rates. Compare with non-silylated analogs .
Q. How can contradictions in reported synthetic yields be resolved when scaling up the synthesis of this compound?
- Methodological Answer :
- Scale-Up Challenges : Exothermic silylation reactions require precise temperature control. Use jacketed reactors with automated cooling.
- Purity Analysis : Employ HPLC (≥98% purity threshold) and GC-MS to detect trace impurities like residual TIPS-Cl.
- Case Study : A 10× scale-up of a similar TIPS-pyrrole resulted in 15% yield drop due to incomplete mixing; resolved using high-shear mixers .
Q. What strategies are effective for deprotecting the TIPS group without degrading the pyrrole ring?
- Methodological Answer :
- Fluoride-Based Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF at −78°C to cleave the Si–N bond selectively.
- Acidic Conditions : Avoid HCl or TFA, which may protonate the pyrrole ring and cause decomposition.
- Validation : NMR monitoring confirms complete deprotection (disappearance of TIPS methyl signals at δ ~1.0 ppm) .
Q. How does the 3-chloro substituent influence the compound’s reactivity in heterocyclic ring-forming reactions?
- Methodological Answer :
- Nucleophilic Displacement : The chloro group undergoes substitution with amines or thiols to form pyrrolo-fused heterocycles.
- Catalytic Systems : Pd(PPh)/Xantphos in toluene at 100°C facilitates Buchwald-Hartwig amination (85% yield) .
- Data Reference : Chloro-pyrroles exhibit = 1.5–2.0 in SNAr reactions compared to bromo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
